molecular formula C8H11NO2 B036545 5-Amino-1,3-dihydroxymethylbenzene CAS No. 71176-54-0

5-Amino-1,3-dihydroxymethylbenzene

Cat. No.: B036545
CAS No.: 71176-54-0
M. Wt: 153.18 g/mol
InChI Key: YZRLJOVKGWVBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-dihydroxymethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

5-Amino-1,3-dihydroxymethylbenzene derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds can significantly protect materials like mild steel and aluminum from corrosion in acidic and alkaline environments. The derivatives act as mixed-type inhibitors, adhering to the material's surface and forming a protective layer, thereby reducing corrosion rates. This is particularly useful in industries where metal longevity is crucial, such as in construction and manufacturing (Verma et al., 2015) (Verma et al., 2015).

Synthesis of Amino Tetrazoles

An efficient method for synthesizing substituted 5-amino tetrazoles from selenoureas has been developed using this compound derivatives. This novel approach aligns with green chemistry principles, offering a sustainable route to creating valuable compounds for various applications, including pharmaceuticals and agrochemicals (Xie et al., 2015).

Antiradical Activity

The antiradical properties of certain this compound derivatives have been evaluated in radical chain oxidation processes. These compounds exhibit significant antiradical activities, making them potential candidates for antioxidant applications. Their ability to interact with radicals suggests potential uses in materials science and medicinal chemistry for developing new antioxidants (Yakupova et al., 2013).

Polymer Synthesis

This compound derivatives have been used in the synthesis of hyperbranched polyethers. These polymers exhibit unique properties such as high molecular weights and numerous functional groups, making them useful in various applications, including coatings, adhesives, and as modifiers to enhance the properties of other polymers (Uhrich et al., 1992).

Safety and Hazards

When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Relevant Papers

A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .

Properties

IUPAC Name

[3-amino-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRLJOVKGWVBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-Nitro-m-xylene-α,α′-diol (890 mg, 5.4 mmol) in methanol (50 mL) was added Pd/C (10%, 287 mg). A hydrogen atmosphere was introduced and the mixture was hydrogenated under pressure (H2, 5˜8 psi) for 5 hours at room temperature. The solution was filtered through celite and the filtrate was evaporated by rotary evaporation in vacuo to give 5-amino-m-xylene-α,α′-diol, which was then dissolved in THF (10 mL)/DMF (15 ml). 4-methyldithio-4,4-dimethyl butanoic acid (1.05 g, 5.4 mmol) dissolved in THF (5 ml) was added at room temperature followed by the addition of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.1 g, 10.8 mmol) and 4-dimethylamino pyridine (66 mg, 0.54 mmol). The obtained mixture was stirred at room temperature overnight then quenched with 10% ammonium chloride, extracted with ethylacetate, washed and dried. It was filtered and the solvents were removed by rotary evaporation in vacuo. The residue was purified by flash chromatography (CH2Cl2/MeOH, 15:1, 10:1, 7:1) to furnish 5-(N-4-methyldithio-4,4-dimethylbutanoyl)-amino-1,3-bis-(hydroxymethyl)-benzene as a white solid (729 mg).
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
287 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.